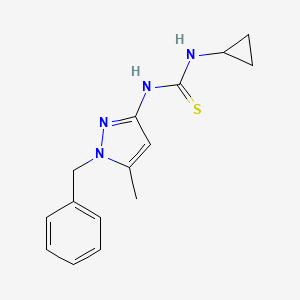![molecular formula C21H20FN5O2 B10938016 6-(4-fluorophenyl)-3-methyl-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938016.png)
6-(4-fluorophenyl)-3-methyl-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Fluorophenyl)-3-methyl-N~4~-[3-(4-methyl-1H-pyrazol-1-yl)propyl]isoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a fluorophenyl group, a pyrazole moiety, and an isoxazolo[5,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-3-methyl-N~4~-[3-(4-methyl-1H-pyrazol-1-yl)propyl]isoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-3-methyl-N~4~-[3-(4-methyl-1H-pyrazol-1-yl)propyl]isoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol .
Scientific Research Applications
6-(4-Fluorophenyl)-3-methyl-N~4~-[3-(4-methyl-1H-pyrazol-1-yl)propyl]isoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N~4~-[3-(4-methyl-1H-pyrazol-1-yl)propyl]isoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: Known for their broad range of chemical and biological properties.
Pyrazole derivatives: Often exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C21H20FN5O2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-[3-(4-methylpyrazol-1-yl)propyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H20FN5O2/c1-13-11-24-27(12-13)9-3-8-23-20(28)17-10-18(15-4-6-16(22)7-5-15)25-21-19(17)14(2)26-29-21/h4-7,10-12H,3,8-9H2,1-2H3,(H,23,28) |
InChI Key |
XJZZQKMFUASEQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CCCNC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(thiophen-2-yl)-N-[4-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10937937.png)
![(2E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-{5-[(4-nitrophenoxy)methyl]furan-2-yl}prop-2-en-1-one](/img/structure/B10937941.png)
![5-[1-(4-fluorobenzyl)piperidin-3-yl]-4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10937952.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide](/img/structure/B10937956.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-(5-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B10937957.png)
![2-(1-ethyl-1H-pyrazol-4-yl)-N-[1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-yl]quinoline-4-carboxamide](/img/structure/B10937958.png)
![N-[4-(cyanomethyl)phenyl]-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937959.png)
![1-ethyl-N-[1-ethyl-5-(morpholin-4-ylcarbonyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B10937962.png)
![6-(furan-2-yl)-3-(4-methylphenyl)-N-propyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937974.png)
![1-Ethyl-3-methyl-1H-pyrazol-4-YL [3-(7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)piperidino] sulfone](/img/structure/B10937976.png)
![3,6-dicyclopropyl-N-(3-fluoro-4-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937980.png)
![N-(2,4-difluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937982.png)
![2-[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10937997.png)
